4-(Hydroxymethyl)-1-methylpiperidin-2-one
Overview
Description
4-(Hydroxymethyl)-1-methylpiperidin-2-one, also known as 4-Piperidinemethanol, is a cyclic secondary amine . It has an empirical formula of C6H13NO and a molecular weight of 115.17 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are references to the synthesis of related compounds. For instance, the protodeboronation of pinacol boronic esters has been used in the preparation of various compounds .Chemical Reactions Analysis
The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin, which is used as the most common polymer supports in peptide synthesis, has been studied . The reaction involves three parallel independent reaction steps .Physical and Chemical Properties Analysis
4-Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications
Diastereoselective Synthesis Applications
One of the primary applications of 4-(Hydroxymethyl)-1-methylpiperidin-2-one is in the diastereoselective synthesis of hydroxypiperidin-2-ones. This process utilizes Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. In combination with proline-catalyzed asymmetric Mannich reactions, this methodology enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, showcasing the compound's critical role in creating complex molecular architectures with high stereocontrol (Lam, Murray, & Firth, 2005).
Crystal Structure and Analysis
Another significant application involves the synthesis and crystallographic analysis of related compounds, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. This research highlights the compound's structural properties, where molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds into double ribbons, providing insights into the intermolecular interactions and stability of similar molecular frameworks (Gümüş et al., 2022).
Conformational Analysis
Conformational analysis studies of this compound derivatives reveal the impact of structural modifications on molecular behavior. For instance, investigations into 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives illustrate how intramolecular hydrogen bonding and methyl group interactions influence the NMR spectral properties and stability of these compounds, offering valuable data for designing molecules with desired physical and chemical properties (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Synthetic Methodology Development
The compound also plays a role in the development of synthetic methodologies, such as the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid, where a key step involves the chemoselective methylenation of the amide carbonyl group, demonstrating its utility in the synthesis of complex amino acids and derivatives (Herdeis & Heller, 1997).
Catalytic and Biological Applications
Moreover, this compound derivatives have been explored for their catalytic activities and potential biological applications. For example, the catalytic activity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in homogeneous electrooxidation of hydroxylamine showcases the compound's role in electrochemical reactions, indicating its potential in developing new catalytic processes (Xia & Li, 1998).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(hydroxymethyl)-1-methylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBLWLBSQDHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621791 | |
Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-32-3 | |
Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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